

Application Notes and Protocols: Cleavage of the 2,4-Dinitrobenzenesulfonyl (DNs) Protecting Group

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Compound of Interest

Compound Name: 2,4-Dinitrobenzenesulfonyl chloride

Cat. No.: B156149

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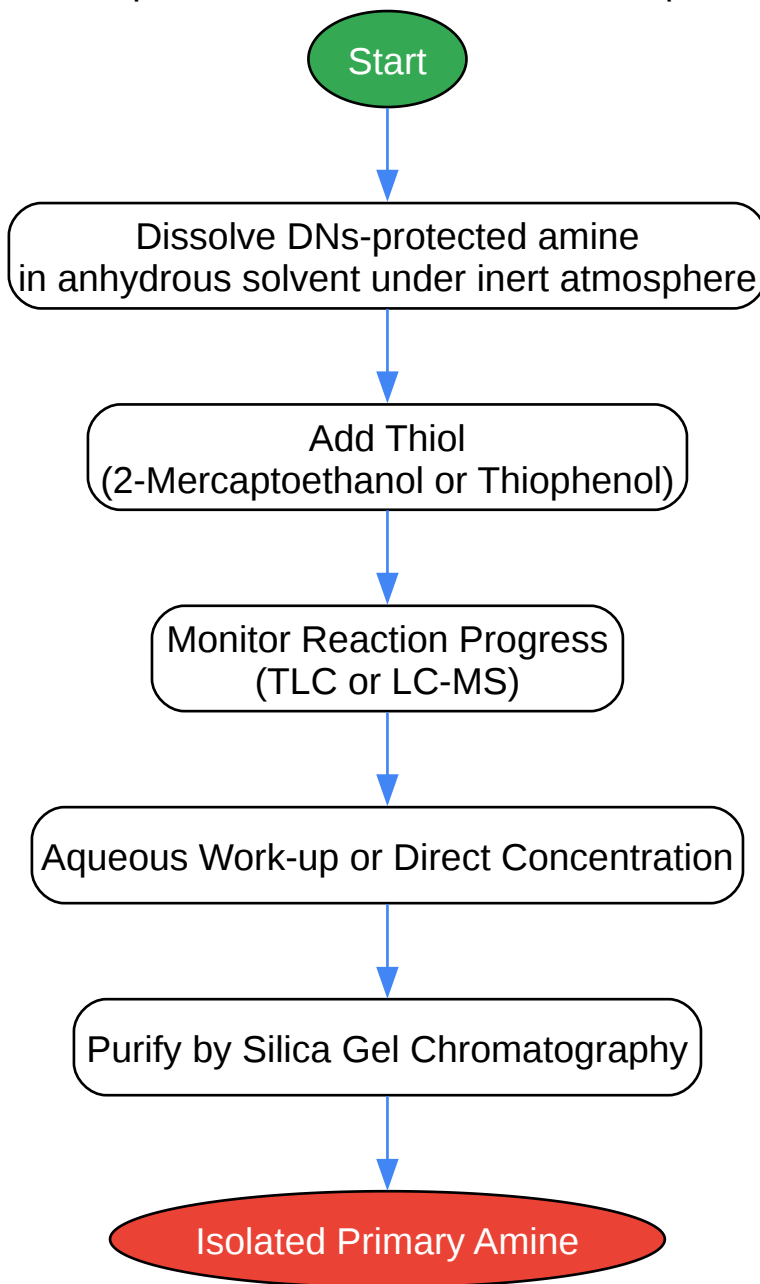
For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dinitrobenzenesulfonyl (DNs) group is a valuable protecting group for primary amines due to its facile installation and, more importantly, its mild and selective cleavage conditions. Its removal under gentle conditions using thiol-based reagents makes it orthogonal to many other protecting groups used in complex organic synthesis, particularly in the fields of peptide and natural product synthesis. These application notes provide a comprehensive overview of the cleavage conditions for the DNs group, detailed experimental protocols, and a summary of reaction efficiencies.

Cleavage Mechanism

The deprotection of a DNs-protected amine proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism. A soft nucleophile, typically a thiolate anion generated in situ from a thiol, attacks the electron-deficient aromatic ring at the carbon atom bearing the sulfonyl group. This attack is facilitated by the strong electron-withdrawing nature of the two nitro groups. The subsequent collapse of the Meisenheimer intermediate leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine and forming a thioether byproduct.

General Experimental Workflow for DN_s Deprotection

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